Oxaprozin D4
CAS No.:
Cat. No.: VC20736414
Molecular Formula: C18H15NO3
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15NO3 |
|---|---|
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 2,2,3,3-tetradeuterio-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i11D2,12D2 |
| Standard InChI Key | OFPXSFXSNFPTHF-AREBVXNXSA-N |
| Isomeric SMILES | [2H]C([2H])(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])C(=O)O |
| SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Oxaprozin D4 maintains the fundamental structure of oxaprozin, which consists of an oxazole ring connected to two phenyl groups and a propanoic acid side chain. The chemical backbone represents the pharmacophore responsible for the anti-inflammatory activity of the parent compound through cyclooxygenase (COX) inhibition.
Physicochemical Properties
While specific physicochemical data for Oxaprozin D4 is limited in the available literature, the compound would generally exhibit properties similar to the parent oxaprozin, including:
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Solubility profile comparable to oxaprozin
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Similar pH-dependent dissolution characteristics
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Equivalent binding affinity to plasma proteins
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Identical receptor interaction patterns
The primary distinction lies in the slightly increased molecular weight due to the deuterium atoms, which each add approximately 1 atomic mass unit compared to hydrogen.
Synthesis Approaches for Oxaprozin D4
The synthesis of deuterium-labeled compounds typically follows routes similar to those of the non-deuterated analogs, with appropriate modifications to incorporate the deuterium atoms at specific positions.
General Considerations for Deuterated Compound Synthesis
Deuteration strategies generally involve either exchange reactions where hydrogen atoms are replaced with deuterium, or de novo synthesis using deuterated starting materials. The specific approach depends on the desired position of deuteration and the stability of the compound under exchange conditions.
Alternative Synthetic Routes
Alternative oxaprozin synthesis pathways documented in research literature include:
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Procedures involving α-aryl acetophenones as intermediates
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Cyclization reactions to form the oxazole ring structure
These procedures could be adapted for the synthesis of Oxaprozin D4 by incorporating deuterium-containing reagents at appropriate synthetic steps.
Analytical Applications of Oxaprozin D4
The primary value of Oxaprozin D4 lies in its utility as an analytical standard in pharmaceutical research and development.
Mass Spectrometry Applications
In mass spectrometry-based analytical methods, Oxaprozin D4 serves as an ideal internal standard for the quantification of oxaprozin in various matrices including:
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Plasma and serum samples
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Urine specimens
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Pharmaceutical formulations
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Environmental samples
The deuterium labeling creates a mass shift that allows the analytical instrumentation to differentiate between the analyte (oxaprozin) and the internal standard (Oxaprozin D4) while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation.
Pharmacokinetic Studies
Oxaprozin D4 enables precise tracking of oxaprozin in complex biological matrices, facilitating detailed pharmacokinetic investigations such as:
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Absorption profiles
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Distribution patterns
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Metabolism pathways
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Excretion rates
These studies benefit from the chemical similarity between oxaprozin and its deuterated analog, as both compounds undergo similar biological processes.
Relationship to Parent Compound Oxaprozin
Understanding the properties and applications of Oxaprozin D4 requires examination of the parent compound, oxaprozin, and its pharmaceutical significance.
Pharmaceutical Profile of Oxaprozin
Oxaprozin is a non-steroidal anti-inflammatory drug used primarily for the treatment of inflammation and pain associated with arthritis. Its mechanism of action involves inhibition of cyclooxygenase enzymes, reducing prostaglandin synthesis and thereby decreasing inflammatory responses.
Research Applications Beyond Analytical Chemistry
Beyond its utility as an analytical standard, Oxaprozin D4 holds potential value in various research applications.
Metabolic Studies
Deuterium-labeled compounds like Oxaprozin D4 facilitate detailed investigation of metabolic pathways by:
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Tracking specific molecular fragments through biotransformation processes
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Identifying metabolically labile positions within the molecule
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Comparing metabolic stability between deuterated and non-deuterated versions
These studies contribute to understanding the pharmacokinetic properties and potential toxicity profiles of oxaprozin and related compounds.
Structure-Activity Relationship Investigations
Oxaprozin D4 can contribute to structure-activity relationship (SAR) studies examining how structural modifications influence:
In the context of oxaprozin's emerging role as a potential Nurr1 modulator, such SAR studies carry significant value for neurological research applications .
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